An In-depth Technical Guide to 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid (CAS 54001-16-0)
An In-depth Technical Guide to 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid (CAS 54001-16-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, with the CAS number 54001-16-0, is a member of the thiazole class of heterocyclic compounds. Thiazole rings are a common scaffold in many biologically active molecules and approved pharmaceuticals. This document provides a comprehensive overview of the known properties, synthesis, and potential biological activities of this specific compound, drawing on available data and research on structurally related molecules.
Physicochemical Properties
The fundamental physicochemical properties of 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid are summarized in the table below. This data is compiled from various chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 54001-16-0 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₁₂H₁₁NO₃S | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 249.29 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK--, --INVALID-LINK-- |
| Purity | Typically ≥97% | --INVALID-LINK-- |
| InChI Key | HWHHZTHVYFDJNK-UHFFFAOYSA-N | --INVALID-LINK--, --INVALID-LINK-- |
| SMILES | Cc1c(s/c(n1)=C([H])/c2ccc(OC)cc2)C(=O)O | --INVALID-LINK-- |
Synthesis
The synthesis of 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid can be achieved through a multi-step process, commonly employing the Hantzsch thiazole synthesis. This involves the reaction of a thioamide with an α-haloketone. A plausible synthetic route is outlined below, starting from the synthesis of its ethyl ester precursor followed by hydrolysis.
Experimental Protocol: Synthesis of Ethyl 2-(4-methoxyphenyl)-4-methyl-5-thiazolecarboxylate
This protocol is based on the synthesis of the ethyl ester precursor.
Materials:
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p-Methoxythiobenzamide
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Ethyl 2-chloroacetoacetate
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Dry Ethanol
Procedure:
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Dissolve p-methoxythiobenzamide (1 equivalent) in dry ethanol.
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To this solution, add ethyl 2-chloroacetoacetate (0.5 equivalents).[1]
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Heat the reaction mixture under reflux for approximately 1.5 hours.[1]
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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The product, ethyl 2-(4-methoxyphenyl)-4-methyl-5-thiazolecarboxylate, can be isolated and purified using standard techniques such as crystallization or column chromatography.
Experimental Protocol: Hydrolysis to 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Materials:
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Ethyl 2-(4-methoxyphenyl)-4-methyl-5-thiazolecarboxylate
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Sodium hydroxide (or another suitable base)
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Methanol and Water
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Hydrochloric acid (for acidification)
Procedure:
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Dissolve the ethyl ester precursor in a mixture of methanol and water.
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Add a solution of sodium hydroxide and stir the mixture at room temperature.
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Monitor the hydrolysis of the ester to the carboxylic acid by TLC.
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Once the reaction is complete, evaporate the methanol.
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Acidify the aqueous solution with dilute hydrochloric acid to a pH of approximately 1.5 to precipitate the carboxylic acid.
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Filter the precipitate, wash with water, and dry to obtain the final product.
Potential Biological Activities and Mechanism of Action
While specific biological data for 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is not extensively available in the public domain, the thiazole scaffold is a key component in many compounds with significant pharmacological activities. Research on structurally similar molecules suggests potential applications in oncology and infectious diseases.
Anticancer Activity
Thiazole derivatives have been investigated as potent anticancer agents. A notable mechanism of action for some of these compounds is the inhibition of tubulin polymerization.[2][3] Tubulin is a critical protein for microtubule formation, which is essential for cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells.
Studies on related 4-substituted methoxybenzoyl-aryl-thiazoles have shown antiproliferative activity against various cancer cell lines, with some analogues exhibiting IC₅₀ values in the low nanomolar range.[2]
Antimicrobial Activity
Certain thiazole derivatives have also demonstrated promise as antimicrobial agents. One of the key targets in this area is DNA gyrase, an essential bacterial enzyme involved in DNA replication, transcription, and repair. Inhibition of DNA gyrase leads to bacterial cell death. While direct evidence for the target compound is lacking, the thiazole nucleus is present in compounds designed as DNA gyrase inhibitors.
Summary and Future Directions
2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a readily synthesizable compound with a chemical scaffold known to be associated with significant biological activities. While specific experimental data on its efficacy and mechanism of action are limited, the available information on related analogues suggests that it may possess anticancer and/or antimicrobial properties.
Further research is warranted to:
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Synthesize and characterize the compound to confirm its physicochemical properties.
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Evaluate its in vitro and in vivo efficacy against a panel of cancer cell lines and microbial strains.
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Elucidate its precise mechanism of action and identify its molecular targets.
This in-depth guide provides a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic potential of this and related thiazole derivatives.
